molecular formula C17H17N5O2S3 B2534652 N-(4-(3-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1021229-68-4

N-(4-(3-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No.: B2534652
CAS No.: 1021229-68-4
M. Wt: 419.54
InChI Key: WUZFLNTYWYDBJD-UHFFFAOYSA-N
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Description

Thiazoles are a type of organic compound that contain a five-membered ring made up of three carbon atoms, one sulfur atom, and one nitrogen atom . They are part of a larger class of compounds known as azoles, which also include imidazoles and oxazoles . Thiazoles are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Spectral Characterization

N-(4-(3-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide derivatives demonstrate complex chemical behaviors and are synthesized through various reactions involving heterocyclic compounds. For instance, Patel et al. (2015) detailed the synthesis of related heterocyclic compounds involving reactions like the coupling of amino-triazole-thiol with benzoyl isothiocyanate, characterized by techniques including NMR, IR, LC-MS, and elemental analysis (Patel & Patel, 2015).

Structural Elucidation and Complex Formation

Adhami et al. (2012) conducted a study on the synthesis of thiadiazolobenzamide and its nickel and palladium complexes. They utilized various spectroscopic techniques, X-ray crystallography, and theoretical calculations to elucidate the structure and properties of the compound and its complexes, revealing intricate bonding and structural details (Adhami et al., 2012).

Biological Activities and Applications

Antimicrobial and Antifungal Properties

A variety of studies have highlighted the antimicrobial and antifungal properties of compounds related to this compound. For example, compounds synthesized by Patel and Patel (2015) demonstrated significant antibacterial and antifungal activities, suggesting potential applications in combating infections (Patel & Patel, 2015).

Anticancer Evaluation

Compounds containing thiadiazole and benzamide moieties, similar to the chemical structure , have been studied for their anticancer properties. Tiwari et al. (2017) synthesized a series of compounds and evaluated their in vitro anticancer activity against various human cancer cell lines, finding promising results that point to the potential therapeutic applications of these compounds (Tiwari et al., 2017).

Cytotoxicity and Effects on Immunocompetent Cells

Research by Mavrova et al. (2009) delved into the cytotoxic effects of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, revealing their significant cytotoxicity in vitro and potential effects on immunocompetent cells. These findings underscore the therapeutic potential and biological significance of such compounds in medical research (Mavrova et al., 2009).

Nematocidal Activity

Recent studies, such as the one conducted by Liu et al. (2022), have explored the nematocidal activities of 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide, showcasing their efficacy against certain nematodes and indicating potential agricultural applications (Liu et al., 2022).

Mechanism of Action

The mechanism of action of thiazole derivatives can vary depending on the specific compound and its intended use. For example, some thiazole derivatives have been found to have potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Future Directions

Thiazole derivatives continue to be a promising area of research in medicinal chemistry, with potential applications in the development of new drugs for a variety of conditions . Future research will likely continue to explore the synthesis of new thiazole derivatives and their potential therapeutic uses.

Properties

IUPAC Name

N-[4-[3-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S3/c1-2-25-17-22-21-16(27-17)19-13(23)9-8-12-10-26-15(18-12)20-14(24)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,18,20,24)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZFLNTYWYDBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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